molecular formula C3H4N2S B091535 Thiazol-4-amine CAS No. 17720-99-9

Thiazol-4-amine

Cat. No.: B091535
CAS No.: 17720-99-9
M. Wt: 100.14 g/mol
InChI Key: QHHHLHCCVDMOJI-UHFFFAOYSA-N
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Description

Thiazol-4-amine is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities

Scientific Research Applications

Thiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: this compound derivatives exhibit antimicrobial, antifungal, and antiviral activities, making them valuable in the development of new pharmaceuticals.

    Medicine: this compound is explored for its potential as an anticancer agent, with several derivatives showing promising cytotoxic effects against cancer cell lines.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stability and reactivity.

Mechanism of Action

Target of Action

Thiazol-4-amine, a derivative of the thiazole group, has been found to interact with several biological targets. The primary targets include Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery . This compound derivatives have also been reported to exhibit inhibitory activity against COX-1, COX-2, and 15-LOX .

Mode of Action

This compound interacts with its targets in a specific manner. For instance, certain derivatives of this compound have been found to bind to DNA and interact with topoisomerase II , resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . In the case of CDK4 and CDK6, this compound derivatives act as inhibitors, preventing these kinases from phosphorylating Rb proteins during the G1 phase, thereby controlling cell proliferation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Its interaction with topoisomerase II disrupts the normal process of DNA replication and repair . By inhibiting CDK4 and CDK6, it affects the Rb-E2F pathway , which is crucial for the transition from the G1 to the S phase of the cell cycle . The inhibition of COX-1, COX-2, and 15-LOX enzymes also impacts the arachidonic acid metabolic pathway , which plays a role in inflammation and pain response .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound derivatives have been studied. One study found that a particular derivative, 4-(4-bromophenyl)-thiazol-2-amine, exhibited promising ADME properties, suggesting good absorption at the site of action . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. By inhibiting CDK4 and CDK6, it can control cell proliferation, making it a potential anticancer agent . Its interaction with topoisomerase II can lead to DNA double-strand breaks and cell death . The inhibition of COX-1, COX-2, and 15-LOX can potentially reduce inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conformation of this compound derivatives can be affected by the surrounding environment, which in turn can influence their biological activity . Moreover, the bioavailability and effectiveness of these compounds can be influenced by factors such as pH and the presence of other substances in the body .

Biochemical Analysis

Biochemical Properties

Thiazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of α-haloketones with thiourea. For example, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as potassium hydroxide yields this compound. Another method involves the reaction of 2-aminothiazole with various electrophiles under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Thiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form thiazole-4-carboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield thiazolidine derivatives, which are valuable intermediates in organic synthesis.

    Substitution: this compound can undergo nucleophilic substitution reactions with halides, leading to the formation of substituted thiazoles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products:

    Oxidation: Thiazole-4-carboxylic acid.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazoles with various functional groups.

Comparison with Similar Compounds

  • Thiazole-2-amine
  • Thiazole-5-amine
  • 2-Methylthiazole
  • 4-Methylthiazole

Properties

IUPAC Name

1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c4-3-1-6-2-5-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHHLHCCVDMOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554270
Record name 1,3-Thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17720-99-9
Record name 4-Thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17720-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are some of the unique reactions that 2-(dialkylamino)-1,3-thiazol-4-amines can undergo?

A1: 2-(Dialkylamino)-1,3-thiazol-4-amines exhibit interesting reactivity towards various electrophiles. For instance, they can react with aryl isocyanates, α-chloroalkyl isocyanates, and N-(alkoxycarbonyl)imidoyl chlorides to yield substituted thiapurines. [] This highlights the versatility of these compounds as precursors for more complex heterocyclic systems.

Q2: Can you provide an example of how reaction conditions influence the product outcome when using benzothioamide derivatives as starting materials?

A2: Absolutely. When reacting benzothioamide derivatives with 2-aryl-2-bromoacetonitriles, the choice of solvent dramatically alters the reaction pathway. In DMSO, 3,5-diaryl-1,2,4-thiadiazoles are formed with excellent yields. [] Conversely, conducting the reaction in DMF primarily yields 2,5-diaryl-1,3-thiazol-4-amines. [] This emphasizes the importance of carefully selecting reaction conditions to achieve the desired product.

Q3: How are thiazol-4-amine derivatives being incorporated into larger molecular frameworks for potential medicinal chemistry applications?

A3: Researchers are exploring the incorporation of this compound moieties into various pharmacophores. One example is the synthesis of 4-heteroaryl-2-phenyl-quinazolines bearing 5-aryl-1,3-oxathiol-2-ylidene amine and substituted 1,3-thiazole groups, achieved through a domino reaction of thioamides with phenacyl halides. [] This highlights the potential of thiazol-4-amines for developing novel bioactive compounds.

Q4: What role do fluorine-containing reagents play in the synthesis of thiapurines from thiazol-4-amines?

A4: Fluorine-containing reagents like 2,4,6-tris(trifluoromethyl)-1,3,5-triazine enable the introduction of trifluoromethyl groups into the thiapurine scaffold when reacted with 2-(dialkylamino)-1,3-thiazol-4-amines. [] This modification can significantly impact the physicochemical properties and biological activity of the resulting compounds, making it a valuable strategy in drug discovery.

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